Cas no 1546451-08-4 (3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a specialized heterocyclic compound featuring a tetrahydropyrimidine core substituted with a tert-butyl group at the 3-position and a cyclopropyl moiety at the 6-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The tert-butyl group enhances stability, while the cyclopropyl ring contributes to conformational rigidity, potentially influencing binding affinity in target interactions. Its well-defined molecular framework is advantageous for the development of pharmacologically active compounds, particularly in the exploration of enzyme inhibitors or receptor modulators. The compound’s purity and structural precision ensure reproducibility in research applications.
3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
1546451-08-4 structure
商品名:3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS番号:1546451-08-4
MF:C11H16N2O2
メガワット:208.256942749023
CID:5041989

3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-tert-butyl-6-cyclopropyl-1H-pyrimidine-2,4-dione
    • 3-tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • インチ: 1S/C11H16N2O2/c1-11(2,3)13-9(14)6-8(7-4-5-7)12-10(13)15/h6-7H,4-5H2,1-3H3,(H,12,15)
    • InChIKey: JTFFBGKTXVJNKW-UHFFFAOYSA-N
    • ほほえんだ: O=C1NC(=CC(N1C(C)(C)C)=O)C1CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 348
  • トポロジー分子極性表面積: 49.4
  • 疎水性パラメータ計算基準値(XlogP): 0.7

3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-7781-5g
3-tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
1546451-08-4 95%+
5g
$1005.0 2023-09-06
TRC
T235191-100mg
3-tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
1546451-08-4
100mg
$ 95.00 2022-06-03
TRC
T235191-1g
3-tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
1546451-08-4
1g
$ 475.00 2022-06-03
Life Chemicals
F1967-7781-0.25g
3-tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
1546451-08-4 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F1967-7781-1g
3-tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
1546451-08-4 95%+
1g
$335.0 2023-09-06
Life Chemicals
F1967-7781-0.5g
3-tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
1546451-08-4 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F1967-7781-10g
3-tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
1546451-08-4 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F1967-7781-2.5g
3-tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
1546451-08-4 95%+
2.5g
$670.0 2023-09-06
TRC
T235191-500mg
3-tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
1546451-08-4
500mg
$ 320.00 2022-06-03

3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報

3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: A Comprehensive Overview

The compound 3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1546451-08-4) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of tetrahydropyrimidinediones, which are known for their structural versatility and functional diversity. The molecule's unique combination of substituents—a tert-butyl group at position 3 and a cyclopropyl group at position 6—contributes to its distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of tetrahydropyrimidinediones in drug discovery and development. The tert-butyl group is known to enhance lipophilicity, which is crucial for improving the bioavailability of drug candidates. Meanwhile, the cyclopropyl group introduces strain and rigidity into the molecule, potentially influencing its interaction with biological targets such as enzymes or receptors. These features make 3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione a promising candidate for exploring novel therapeutic agents.

In terms of synthesis, the compound can be prepared through a variety of routes depending on the starting materials and desired stereochemistry. One common approach involves the condensation of amino acids or related compounds with aldehydes or ketones under specific reaction conditions. The incorporation of bulky substituents like tert-butyl and cyclopropyl groups requires careful optimization to ensure high yields and purity. Researchers have reported successful syntheses using microwave-assisted techniques or catalytic methods that accelerate reaction rates while minimizing side reactions.

The structural uniqueness of 3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione also makes it an interesting subject for materials science applications. Its rigid framework could potentially serve as a building block for advanced materials such as coordination polymers or metal-organic frameworks (MOFs). Recent advancements in MOF synthesis have demonstrated the importance of molecular architecture in achieving desired properties like porosity and stability.

Moreover, computational studies have provided valuable insights into the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant conjugation within its tetrahydropyrimidinedione core, which influences its redox behavior and photoreactivity. These findings suggest potential applications in organic electronics or photocatalysis.

In conclusion,3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1546451-08-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers in drug discovery and materials science alike.

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